Cifenline, (R)-

Cardiac electrophysiology Ion channel pharmacology Enantioselective pharmacodynamics

Cifenline, (R)- (also known as (+)-(R)-cibenzoline) is the dextrorotatory enantiomer of the Class Ia antiarrhythmic agent cibenzoline. Unlike the clinically available racemic mixture (±)-cibenzoline succinate, this single enantiomer provides a defined pharmacological fingerprint: it suppresses both voltage-gated sodium channels and L-type calcium channels, with the calcium channel-blocking potency approximately equivalent to its sodium channel-blocking potency.

Molecular Formula C18H18N2
Molecular Weight 262.356
CAS No. 125836-74-0
Cat. No. B589262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCifenline, (R)-
CAS125836-74-0
Molecular FormulaC18H18N2
Molecular Weight262.356
Structural Identifiers
SMILESC1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m0/s1
InChIKeyIPOBOOXFSRWSHL-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cifenline, (R)- (CAS 125836-74-0): Stereochemically Defined Class Ia Antiarrhythmic Agent for Enantioselective Electrophysiology and Metabolism Research


Cifenline, (R)- (also known as (+)-(R)-cibenzoline) is the dextrorotatory enantiomer of the Class Ia antiarrhythmic agent cibenzoline. Unlike the clinically available racemic mixture (±)-cibenzoline succinate, this single enantiomer provides a defined pharmacological fingerprint: it suppresses both voltage-gated sodium channels and L-type calcium channels, with the calcium channel-blocking potency approximately equivalent to its sodium channel-blocking potency [1]. This balanced multi-channel profile contrasts sharply with the S(−)-enantiomer, which preferentially inhibits sodium channels over calcium channels [1]. The compound is a substrate for CYP2D6 and CYP3A4, with its primary metabolic pathway (M1 formation, p-hydroxycibenzoline) showing pronounced stereoselectivity in human liver microsomes [2]. Cifenline, (R)- serves as an essential reference standard for chiral analytical method development and as a pharmacological probe for investigating enantiomer-specific ion channel pharmacology and cytochrome P450-mediated drug metabolism.

Why Racemic Cibenzoline or the S(−)-Enantiomer Cannot Substitute for Cifenline, (R)- in Quantitative Pharmacological Studies


Racemic cibenzoline and its individual enantiomers exhibit fundamentally divergent ion channel selectivity, inotropic potency, and metabolic clearance that preclude interchangeable use. The S(−)-enantiomer inhibits sodium channels 5–20 times more potently than the R(+)-enantiomer [1], while the R(+)-enantiomer uniquely possesses approximately equipotent sodium and calcium channel-blocking activity [2]. Furthermore, the R(+)-enantiomer undergoes CYP2D6-catalyzed M1 (p-hydroxycibenzoline) formation with a 23-fold greater intrinsic clearance than the S(−)-enantiomer in human liver microsomes [3]. These stereospecific pharmacodynamic and pharmacokinetic differences mean that experimental results obtained with racemic cibenzoline cannot be deconvoluted to either enantiomer without introducing confounding dual-enantiomer interference. For studies requiring precise attribution of ion channel effects or metabolic fate to a single molecular entity, Cifenline, (R)- is an irreplaceable tool that eliminates the interpretive ambiguity inherent in racemic mixtures.

Cifenline, (R)- Quantitative Differentiation Evidence: Head-to-Head Enantiomer Comparisons for Procurement Decision Support


Balanced Sodium/Calcium Channel Block Selectivity Profile vs. S(−)-Cibenzoline Preferential Sodium Channel Inhibition

The R(+)-isomer of cibenzoline suppresses sodium channels and calcium channels with approximately equal potency, whereas the S(−)-isomer inhibits sodium channels more potently than calcium channels. This differential channel selectivity profile was established in canine isolated, blood-perfused papillary muscle and sinoatrial node preparations. Critically, the calcium channel-blocking potency of the two isomers was found to be similar, meaning the distinction lies in their sodium channel engagement: S(−)-cibenzoline shows preferential Na channel blockade, while R(+)-cibenzoline exhibits a balanced Na/Ca multi-channel profile [1].

Cardiac electrophysiology Ion channel pharmacology Enantioselective pharmacodynamics

1.8-Fold Reduced Negative Inotropic Potency vs. S(−)-Cibenzoline in Canine Ventricular Myocardium

In the canine isolated, blood-perfused papillary muscle preparation, both enantiomers produced dose-dependent negative inotropic effects. However, the negative inotropic potency of S(−)-cibenzoline was 1.8 times greater than that of R(+)-cibenzoline. In contrast, there was no significant difference between the isomers in negative chronotropic effects (heart rate reduction) or coronary vasodilator action [1]. This indicates that the reduced negative inotropic effect of R(+)-cibenzoline is primarily attributable to its weaker sodium channel-blocking action, while calcium channel-mediated effects (vasodilation, chronotropy) remain comparable.

Myocardial contractility Negative inotropy Cardiac safety pharmacology

23-Fold Higher Minimum Effective Plasma Concentration for Na Channel-Dependent Arrhythmia vs. (−)-Cibenzoline

In a canine model of digitalis-induced ventricular arrhythmia—a paradigm selectively suppressed by sodium channel blockers—(+)-cibenzoline required a 10 mg/kg intravenous dose to achieve arrhythmia suppression, yielding a minimum effective plasma concentration (MEPC) of 1.4 ± 0.4 µg/mL. By contrast, (−)-cibenzoline suppressed the same arrhythmia at a 10-fold lower dose of 1 mg/kg IV, with an MEPC of 0.06 ± 0.04 µg/mL. This represents an approximately 23-fold difference in effective plasma concentration. For adrenaline-induced arrhythmia (suppressed by calcium channel blockers), the MEPC values were 2.0 ± 0.6 µg/mL for (+)-cibenzoline and 0.7 ± 0.1 µg/mL for (−)-cibenzoline, a 2.9-fold difference, confirming that the enantiomers diverge most dramatically in Na channel-mediated antiarrhythmic efficacy [1].

Antiarrhythmic efficacy Sodium channel pharmacology Canine arrhythmia models

23-Fold Greater CYP2D6-Mediated Intrinsic Clearance for M1 (p-Hydroxycibenzoline) Formation vs. S(−)-Cibenzoline

In human liver microsomes, the intrinsic clearance (CLint) of the M1 metabolite (p-hydroxycibenzoline) formed from R(+)-cibenzoline was 23-fold greater than that from S(−)-cibenzoline. M1 formation from R(+)-cibenzoline was highly correlated with bufuralol 1′-hydroxylation and CYP2D6 content, specifically inhibited by quinidine (a potent CYP2D6 inhibitor), and uniquely catalyzed by recombinant CYP2D6. In contrast, formation of metabolites M2, M3, and M4 from both enantiomers was predominantly CYP3A4-mediated, with R(+)/S(−) CLint ratios ranging from 0.39 to 0.83. The total CLint for all four main metabolites was 1.64 µL/min/mg for R(+)-cibenzoline versus 1.47 µL/min/mg for S(−)-cibenzoline, a modest 1.1-fold total difference that masks the much larger enantiomer-specific divergence in individual metabolic pathways [1].

Drug metabolism CYP2D6 pharmacogenomics Stereoselective pharmacokinetics

Process-Controlled Chiral Purity Exceeding 99.9% for (+)-Cibenzoline Succinate, the Salt Form of Cifenline, (R)-

A patent (Indian Patent Application Publication No. 38/2019) discloses a crystalline form of (+)-cibenzoline succinate and a process for its preparation that achieves chiral purity greater than 99.9% [1]. This level of enantiomeric excess ensures that the (R)-enantiomer contains less than 0.1% of the contaminating (S)-enantiomer, which is critical given the 5–20-fold difference in sodium channel-blocking potency between the two isomers [2]. Even a 1% S(−)-enantiomer impurity would disproportionately skew Na channel pharmacology results, making high chiral purity a non-negotiable procurement specification for electrophysiology and metabolism studies.

Chiral synthesis Analytical reference standards Enantiomeric purity

Cifenline, (R)-: Evidence-Based Research and Industrial Application Scenarios Driven by Enantiomer-Specific Differentiation


Enantiomer-Specific Ion Channel Selectivity Profiling in Cardiac Electrophysiology

Cifenline, (R)- is the enantiomer of choice for experiments requiring independent assessment of calcium channel-mediated cardiac effects without the confounding influence of potent sodium channel blockade. Since R(+)-cibenzoline suppresses sodium and calcium channels with approximately equal potency, whereas S(−)-cibenzoline preferentially blocks sodium channels [1], researchers investigating L-type calcium current modulation in ventricular or sinoatrial node preparations can use R(+)-cibenzoline to achieve balanced dual-channel blockade. This application is directly supported by the canine isolated papillary muscle data demonstrating similar calcium channel-blocking potency between enantiomers but a 1.8-fold weaker negative inotropic effect for the R(+)-isomer [1].

CYP2D6 Pharmacogenomic Probe Substrate for Human Liver Microsome Studies

Cifenline, (R)- serves as a highly sensitive and specific probe substrate for CYP2D6 activity in human liver microsome assays. The M1 (p-hydroxycibenzoline) formation from R(+)-cibenzoline shows a 23-fold greater intrinsic clearance compared to S(−)-cibenzoline and is exclusively catalyzed by CYP2D6, as confirmed by correlation with bufuralol 1′-hydroxylation, quinidine inhibition, and recombinant CYP2D6 expression systems [2]. This pronounced stereoselectivity makes R(+)-cibenzoline a powerful tool for phenotyping CYP2D6 activity across donor panels, assessing CYP2D6 polymorphism impact on drug clearance, and evaluating CYP2D6-mediated drug-drug interaction liability in early-stage drug discovery.

Chiral Reference Standard for Enantioselective Analytical Method Development and Quality Control of Racemic Cibenzoline Formulations

Given that the S(−)-enantiomer of cibenzoline is 5–20 times more potent at sodium channels than the R(+)-enantiomer [3], accurate quantification of enantiomeric composition in racemic cibenzoline succinate drug products and active pharmaceutical ingredients is essential for batch-to-batch consistency. Cifenline, (R)- with >99.9% chiral purity [4] provides an unequivocal retention time and spectral reference for chiral HPLC method development, enabling detection and quantification of the R(+)-enantiomer at levels as low as 0.1% in racemic drug substance. This application is critical for pharmaceutical quality control laboratories, contract research organizations performing bioequivalence studies, and regulatory compliance testing.

Cardiac Safety Pharmacology: Differentiating Na Channel-Dependent vs. Ca Channel-Dependent Proarrhythmic Risk

The 23-fold difference in minimum effective plasma concentration for Na channel-dependent (digitalis-induced) arrhythmia suppression between (+)-cibenzoline (1.4 ± 0.4 µg/mL) and (−)-cibenzoline (0.06 ± 0.04 µg/mL) [3] enables researchers to dissect the relative contribution of sodium versus calcium channel blockade to proarrhythmic risk. By comparing the proarrhythmic potential of R(+)-cibenzoline (low Na affinity) to S(−)-cibenzoline (high Na affinity) at equipotent Ca channel-blocking concentrations, cardiac safety pharmacologists can isolate Na channel-specific proarrhythmic signals—an experimental design that is impossible with racemic cibenzoline, where the dominant Na channel effect of the S(−)-enantiomer masks the R(+)-enantiomer's contribution.

Quote Request

Request a Quote for Cifenline, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.